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Compound of Interest

Compound Name: Propyl isovalerate

Cat. No.: B1210305

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isovalerate, also known as propyl 3-methylbutanoate, is a flavoring agent widely
utilized in the food industry to impart fruity and sweet aromatic profiles.[1][2][3] Its characteristic
scent is often described as apple-like, with sweet and slightly bitter notes.[1][2][4] This ester is
found naturally in fruits such as apples, bananas, and jackfruit, as well as in certain cheeses
like Gruyere.[2][5] As a food additive, it is designated with FEMA number 2960 and JECFA
number 197, and is generally recognized as safe (GRAS) for its intended use.[1][6][7][8] This
document provides detailed application notes and experimental protocols for the effective use
and analysis of propyl isovalerate in food science research and product development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of propyl isovalerate is
essential for its application in food systems.
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Property Value References
Chemical Name Propyl 3-methylbutanoate [e1o1Loq11112]
Propyl isovalerate, Isovaleric
Synonyms ) [1][6]
acid, propyl ester
CAS Number 557-00-6 [1][2][8][10][11]
Molecular Formula C8H1602 [6][10]
Molecular Weight 144.21 g/mol [2][5][9][10]
Appearance Colorless, clear liquid [1]
Odor Fruity, sweet, apple-like [11[4115]
Taste Profile Sweet, apple, and bitter [4]
- _ 156.00 to 157.00 °C @ 760.00
Boiling Point [1][2]16]
mm Hg
Flash Point 32.22 °C (90.00 °F) [1][13]
Density 0.860 - 0.866 g/mL at 20 °C [5][6]

Refractive Index

1.400 - 1.405 at 20 °C

[2][6]

Solubility

Insoluble in water; soluble in

alcohol and organic solvents.

[6]

Odor Threshold

0.000056 ppm

Aroma Threshold

8.7 to 33 ppb

[2]

Applications in Food Products

The fruity and versatile flavor profile of propyl isovalerate makes it a valuable component in a

wide array of food and beverage products.[5]

o Beverages: Carbonated soft drinks, fruit juices, and alcoholic beverages to enhance fruity

notes.

» Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.
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o Dairy Products: Yogurts, ice creams, and flavored milk to introduce or boost fruit flavors.
o Baked Goods: Fillings for pastries, cakes, and cookies.

e Savory Products: In aged cheeses like Parmesan, Asiago, and Romano to complement the
existing fruity complex.[5]

Experimental Protocols

Protocol 1: Synthesis of Propyl Isovalerate via Fischer
Esterification

This protocol describes the laboratory-scale synthesis of propyl isovalerate from isovaleric
acid and propanol using an acid catalyst. This method is based on the Fischer-Speier
esterification reaction.[14][15][16]

Materials:

Isovaleric acid (3-methylbutanoic acid)

e n-Propanol

o Concentrated sulfuric acid (H2SOa4) or p-toluenesulfonic acid

e Sodium bicarbonate (NaHCO3) solution, saturated

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

 Boiling chips

¢ Round-bottom flask

o Reflux condenser

e Heating mantle

e Separatory funnel

« Distillation apparatus
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Procedure:

o Reaction Setup: In a round-bottom flask, combine isovaleric acid and a molar excess of n-
propanol (typically a 3:1 to 5:1 molar ratio of alcohol to acid). Add a few boiling chips.

o Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid
(approximately 1-2% of the total volume) to the mixture while swirling.

o Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle.
The reaction time typically ranges from 1 to 10 hours, depending on the scale and desired
conversion.[15] The progress of the reaction can be monitored by techniques such as thin-
layer chromatography (TLC) or gas chromatography (GC).

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Transfer the mixture to a separatory funnel.

e Washing:
o Wash the organic layer with water to remove the excess alcohol and sulfuric acid.

o Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution
until effervescence ceases.

o Perform a final wash with brine (saturated NaCl solution) to aid in the separation of the
agueous and organic layers.

e Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium
sulfate.

« Purification: Filter the drying agent and purify the crude propyl isovalerate by fractional
distillation.[15] Collect the fraction boiling at approximately 156-157 °C.[1][6]

e Characterization: Confirm the identity and purity of the synthesized propyl isovalerate using
techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear
Magnetic Resonance (NMR) spectroscopy.
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Propyl Isovalerate Synthesis Workflow

Protocol 2: Sensory Evaluation of Propyl Isovalerate in a
Beverage Matrix

This protocol outlines a descriptive sensory analysis to characterize the flavor profile of propyl
isovalerate in a model beverage system.[1][5]
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Objective: To identify and quantify the sensory attributes of propyl isovalerate in a sweetened
carbonated water base.

Materials:

* Propyl isovalerate (food grade)

e Sucrose

« Citric acid

e Carbonated water

e Trained sensory panelists (8-12 members)

e Sensory booths with controlled lighting and ventilation
o Glassware for sample presentation

Procedure:

o Panelist Training: Train panelists on the recognition and intensity scaling of relevant aroma
and flavor attributes (e.g., fruity, apple, sweet, pineapple, banana, cheesy, waxy). Provide
reference standards for each attribute.

e Sample Preparation:

o Prepare a base solution of sweetened carbonated water (e.g., 10% sucrose, 0.1% citric
acid).

o Prepare a stock solution of propyl isovalerate in ethanol.

o Spike the base solution with propyl isovalerate at different concentrations (e.g., 1 ppm, 5
ppm, 10 ppm). A control sample (base solution only) should also be prepared.

o Evaluation:

o Present the samples to the panelists in a randomized and blind manner.
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o Instruct panelists to evaluate the aroma and flavor of each sample and rate the intensity of
the identified attributes on a structured scale (e.g., a 15-cm line scale anchored from "not
perceptible" to "very strong").

e Data Analysis:
o Collect the intensity ratings for each attribute from all panelists.

o Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
determine significant differences between samples and Principal Component Analysis
(PCA) to visualize the sensory space of the different concentrations.

Sensory Evaluation Workflow

WSample Preparation Evaluation Data Analysis

Click to download full resolution via product page

Sensory Evaluation Workflow

Protocol 3: Quantification of Propyl Isovalerate in a
Food Matrix by GC-MS

This protocol describes a method for the extraction and quantification of propyl isovalerate
from a fruit juice matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Fruit juice sample

Propyl isovalerate standard

Internal standard (e.qg., ethyl valerate or a deuterated analog)

Dichloromethane (DCM) or other suitable organic solvent
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Sodium chloride (NaCl)

Anhydrous sodium sulfate (Na2S0a)

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

Vials and syringes
Procedure:

» Standard Curve Preparation: Prepare a series of standard solutions of propyl isovalerate in
the chosen solvent at known concentrations. Spike each standard with a fixed concentration
of the internal standard.

o Sample Preparation (Liquid-Liquid Extraction):

[¢]

To a known volume of the fruit juice sample, add a known amount of the internal standard.

o

Add NacCl to saturate the aqueous phase and improve extraction efficiency.

[e]

Extract the sample with dichloromethane by vigorous shaking in a separatory funnel.

o

Collect the organic layer and repeat the extraction process twice more.

[¢]

Combine the organic extracts and dry over anhydrous sodium sulfate.

o

Concentrate the extract to a final known volume under a gentle stream of nitrogen.

e GC-MS Analysis:

o GC Conditions (Example):

= Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or equivalent.

» |njector Temperature: 250 °C.
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= Oven Program: Initial temperature of 40 °C held for 2 min, ramp to 150 °C at 5 °C/min,
then to 250 °C at 20 °C/min, hold for 5 min.

» Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o MS Conditions (Example):

lon Source: Electron lonization (El) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected lon Monitoring
(SIM) for quantitative analysis. Monitor characteristic ions for propyl isovalerate (e.g.,
m/z 43, 71, 87, 102) and the internal standard.

e Quantification:
o Inject the prepared standards and samples into the GC-MS.

o Construct a calibration curve by plotting the ratio of the peak area of propyl isovalerate to
the peak area of the internal standard against the concentration of the standard solutions.

o Determine the concentration of propyl isovalerate in the sample by using the peak area
ratio from the sample chromatogram and the calibration curve.
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Signaling Pathways

The perception of propyl isovalerate's fruity aroma is initiated by its interaction with olfactory
receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs
that bind to propyl isovalerate have not been definitively identified, the general olfactory
signaling cascade is well-understood.

Upon binding of propyl isovalerate to its specific G-protein coupled receptor (GPCR), a
conformational change in the receptor activates the associated G-protein (Gaolf). This
activation leads to the dissociation of the Gaolf subunit, which in turn stimulates adenylyl
cyclase to produce cyclic AMP (cCAMP). The increase in intracellular cAMP opens cyclic
nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na* and Ca2*). This influx
depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to
the olfactory bulb in the brain. The brain then processes these signals, leading to the
perception of a fruity aroma.
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Olfactory Signaling Pathway for Propyl Isovalerate
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Olfactory Signaling Pathway
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The sweet taste component of propyl isovalerate is likely perceived through the TIR2/T1R3
sweet taste receptor, a GPCR found on taste bud cells. The signaling cascade for sweet taste
is similar to that of olfaction, involving a G-protein (gustducin), phospholipase C activation, and
subsequent cellular depolarization, ultimately leading to neurotransmitter release and signal
transmission to the brain.

Conclusion

Propyl isovalerate is a versatile and effective flavoring agent with a wide range of applications
in the food industry. A thorough understanding of its properties, coupled with robust
experimental protocols for its synthesis, sensory evaluation, and analytical quantification, is
crucial for its successful implementation in food product development and research. The
provided application notes and protocols serve as a detailed guide for scientists and
researchers working with this important flavor compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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